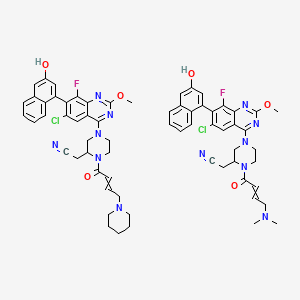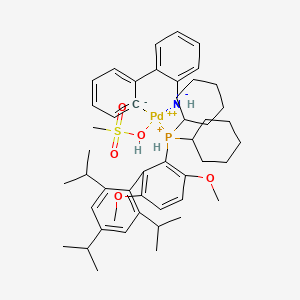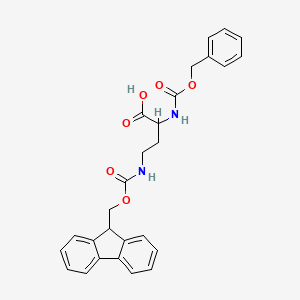![molecular formula C11H12F2N4O3 B13386797 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a pyrrolo[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol involves several steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . Industrial production methods often utilize Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium hypochlorite (NaClO) and TEMPO.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve halogenated derivatives and can be facilitated by catalysts like copper iodide (CuI).
Common reagents and conditions used in these reactions include hydrochloric acid, sodium hypochlorite, and copper catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Medicine: Its anticancer properties are being explored, particularly in the development of kinase inhibitors.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in the signaling pathways of various cytokines and growth factors . By inhibiting JAK1, the compound can modulate immune responses and exhibit anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives such as:
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its potent antitubercular activity.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A selective JAK1 inhibitor.
The uniqueness of 5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol lies in its specific structural features, such as the presence of difluoro and hydroxymethyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H12F2N4O3 |
|---|---|
Molekulargewicht |
286.23 g/mol |
IUPAC-Name |
5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16) |
InChI-Schlüssel |
KOTYZNDUFWPNCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


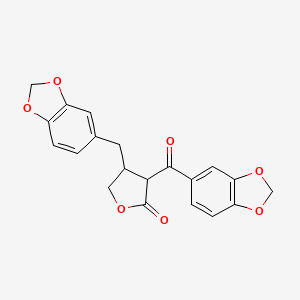
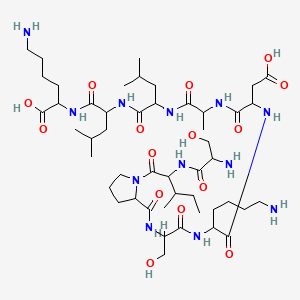


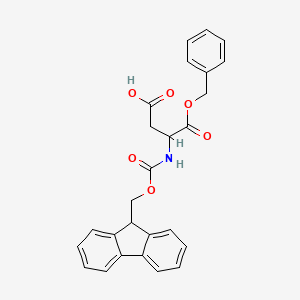
![Ethyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B13386754.png)
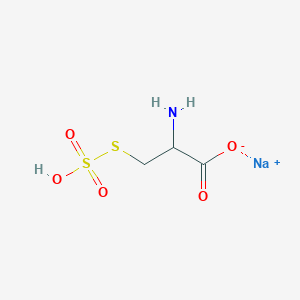
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
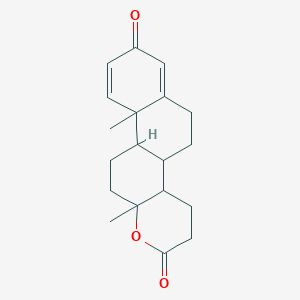
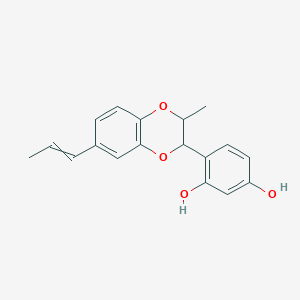
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
